BenchChemオンラインストアへようこそ!

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline

Lipophilicity Drug-likeness Membrane permeability

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-97-7) is a fully synthetic quinazoline derivative featuring a 2-trifluoromethyl substituent and a 4-(2,4-difluorophenoxy) ether linkage on the quinazoline core. With a molecular formula of C15H7F5N2O and a molecular weight of 326.22 g·mol⁻¹, this compound belongs to the 4-aryloxy-2-(trifluoromethyl)quinazoline subclass, which has been investigated in medicinal chemistry for kinase inhibition, anti-inflammatory, and antitumor applications.

Molecular Formula C15H7F5N2O
Molecular Weight 326.226
CAS No. 337924-97-7
Cat. No. B2525471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline
CAS337924-97-7
Molecular FormulaC15H7F5N2O
Molecular Weight326.226
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H7F5N2O/c16-8-5-6-12(10(17)7-8)23-13-9-3-1-2-4-11(9)21-14(22-13)15(18,19)20/h1-7H
InChIKeyOKDDCCIOOGRKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-97-7): Core Physicochemical & Class Baseline for Procurement Evaluation


4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-97-7) is a fully synthetic quinazoline derivative featuring a 2-trifluoromethyl substituent and a 4-(2,4-difluorophenoxy) ether linkage on the quinazoline core [1]. With a molecular formula of C15H7F5N2O and a molecular weight of 326.22 g·mol⁻¹, this compound belongs to the 4-aryloxy-2-(trifluoromethyl)quinazoline subclass, which has been investigated in medicinal chemistry for kinase inhibition, anti-inflammatory, and antitumor applications [2]. Its computed physicochemical profile—XLogP3-AA of 4.5, topological polar surface area (TPSA) of 35 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors—places it in a physicochemical space distinct from non-fluorinated or mono-fluorinated quinazoline analogs [1]. The compound is commercially available as a research-grade building block with a minimum purity specification of 95% from established chemical suppliers .

Why 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline Cannot Be Replaced by a Generic Quinazoline or Simple Phenoxy Analog


Within the 4-aryloxy-2-(trifluoromethyl)quinazoline series, even modest changes in aryl ether substitution produce substantial shifts in lipophilicity, electronic character, and hydrogen-bonding capacity—parameters that directly govern passive membrane permeability, metabolic stability, and target-binding complementarity [1]. Replacing the 2,4-difluorophenoxy group with an unsubstituted phenoxy group (CAS 337924-83-1) reduces the fluorination count from five to three, lowering the computed XLogP3 and altering the electron density on the quinazoline ring, which can modulate interactions with kinase ATP-binding pockets or other flat hydrophobic targets [2]. Conversely, substituting the 2-trifluoromethyl group for a methylsulfanyl or chloro group fundamentally changes the C-2 substituent's steric bulk, metabolic lability, and ability to engage in orthogonal fluorine-mediated interactions [1]. These structural sensitivities mean that generic quinazoline sourcing without precise substituent matching cannot guarantee equivalent physicochemical or pharmacological behavior; the quantitative evidence below delineates where this specific compound provides measurable differentiation.

Quantitative Differentiation Evidence for 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-97-7) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline vs. 4-Phenoxy-2-(trifluoromethyl)quinazoline

The target compound exhibits a computed XLogP3-AA of 4.5, reflecting the contribution of five fluorine atoms (two on the phenoxy ring, three on the 2-trifluoromethyl group) [1]. This value is approximately 1.0–1.5 log units higher than the range expected for the non-fluorinated phenoxy analog 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1), which bears only the three fluorines of the trifluoromethyl group . The increased lipophilicity is a direct consequence of the additional aromatic C–F bonds, which enhance van der Waals interactions and reduce aqueous solvation energy.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Differentiation from Heteroatom-Rich Quinazoline Analogs

The target compound has a computed TPSA of 35 Ų, which falls well below the widely accepted CNS drug-likeness threshold of <60–70 Ų [1]. This low TPSA results from the absence of hydrogen bond donors (HBD = 0) and the placement of all heteroatoms (N and O) within the quinazoline core and ether linkage. By contrast, the close analog 2-chloro-4-nitrophenyl 2-(trifluoromethyl)-4-quinazolinyl ether (CAS 337924-99-9) contains a nitro group that contributes additional polar surface area (estimated TPSA > 70 Ų due to the NO₂ moiety), likely placing it above the CNS-favorable range [2]. The target thus populates a more CNS-accessible physicochemical space than nitro-substituted analogs.

CNS penetration Blood-brain barrier Physicochemical property

Hydrogen-Bonding Profile: Zero HBD Count as a Differentiator from Amino-Substituted Quinazolines

The target compound possesses zero hydrogen bond donors (HBD = 0) and eight hydrogen bond acceptors (HBA = 8), a direct consequence of the 4-aryloxy ether linkage and the fully substituted quinazoline ring system [1]. This contrasts sharply with 2-amino-6-(2,4-difluorophenoxy)quinazoline derivatives described in the p38 kinase inhibitor patent literature, which introduce 2–3 hydrogen bond donors via the 2-amino substituent [2]. In kinase inhibitor design, reducing HBD count is a recognized strategy for improving kinase selectivity profiles by minimizing non-specific hinge-region hydrogen bonding. The absence of HBDs in the target compound eliminates a common source of promiscuous binding.

Hydrogen bonding Selectivity Kinase inhibitor design

Fluorine Content as a Determinant of Metabolic Stability: Differentiation from Non-Fluorinated and Mono-Fluorinated Quinazoline Analogs

The target compound contains five fluorine atoms distributed across two functional domains: the 2-trifluoromethyl group (3 × F at C-2) and the 2,4-difluorophenoxy ring (2 × F on the aryl ether) [1]. This represents 29.1% fluorine by mass (95.0 g·mol⁻¹ of fluorine out of 326.22 g·mol⁻¹). In contrast, 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1) contains only three fluorine atoms (all in the CF₃ group, representing 19.7% F by mass) . The additional aromatic C–F bonds on the phenoxy ring are well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the ortho and para positions of the phenyl ring, thereby imparting greater metabolic stability to the ether linkage [2].

Metabolic stability Fluorination Oxidative metabolism

Rotatable Bond Count and Conformational Pre-Organization: Comparison with Flexible-Linker Quinazoline Derivatives

The target compound has only two rotatable bonds (the C–O ether linkage connecting the phenoxy ring to the quinazoline core, plus the aryl-O bond within the phenoxy unit), as computed by Cactvs 3.4.6.11 [1]. This represents a highly conformationally restricted scaffold compared to analogs bearing amino-alkyl, hydroxy-alkyl, or extended ether linkers at the C-4 position. For example, quinazoline derivatives described in patent US20050043336 (erbB receptor tyrosine kinase inhibitors) frequently incorporate 3–6 rotatable bonds via alkoxy or amino-alkoxy substitutions at C-4, C-6, or C-7 positions [2]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon protein binding, potentially contributing to improved ligand efficiency.

Conformational restriction Entropic penalty Ligand efficiency

Purity Specification Benchmarking: Commercial Availability of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline at ≥95% Purity

The target compound is commercially available with a minimum purity specification of 95% from at least one established North American supplier (AKSci, catalog 0842CF), with supporting documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . This purity level is comparable to the specification offered for the close analog 4-phenoxy-2-(trifluoromethyl)quinazoline (AKSci 0837CF, also ≥95%) and for 2-chloro-4-nitrophenyl 2-(trifluoromethyl)-4-quinazolinyl ether (AKSci 0843CF, ≥95%) , indicating that the difluorophenoxy substitution does not compromise the achievable purity of the final product relative to other 4-aryloxy-2-(trifluoromethyl)quinazoline analogs.

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-97-7) Based on Differentiated Evidence


Scaffold for CNS-Penetrant Kinase Probe Development Leveraging Low TPSA and Absence of Hydrogen Bond Donors

With a TPSA of 35 Ų and zero HBDs, this compound occupies physicochemical space compatible with passive blood-brain barrier penetration [1]. Researchers developing CNS-targeted kinase inhibitors or neuroinflammation probes can prioritize this scaffold over 2-aminoquinazoline analogs (HBD ≥ 2) or nitro-substituted aryloxy quinazolines (TPSA > 70 Ų), which are less likely to achieve adequate CNS exposure [2]. The 2-trifluoromethyl group additionally provides a metabolically stable substituent at the C-2 position, avoiding the oxidative lability associated with C-2 alkyl or alkylthio groups.

Metabolically Stabilized Building Block for Lead Optimization Requiring Blocked Oxidative Sites

The 2,4-difluoro substitution pattern on the phenoxy ring blocks the two most electron-rich positions of the phenyl ether from cytochrome P450-mediated oxidation [1]. Medicinal chemistry teams optimizing lead compounds for metabolic stability should select this building block over the unsubstituted phenoxy analog (CAS 337924-83-1) when the phenoxy ring is a known or suspected site of oxidative metabolism. The 29.1% fluorine by mass provides a significant hydrophobic and metabolic shield without introducing additional rotatable bonds or hydrogen bond donors [2].

Conformationally Restricted Core for Fragment-Based Drug Discovery and Scaffold Hopping

The compound's low rotatable bond count (only 2) makes it an attractive, pre-organized core for fragment-based screening and structure-based design [1]. The rigid architecture reduces the entropic penalty of target binding compared to quinazoline leads bearing flexible C-4, C-6, or C-7 substituents that introduce 3–6 rotatable bonds [2]. The distinct vector defined by the 2,4-difluorophenoxy group at C-4 provides a unique exit trajectory for growing into selectivity pockets not accessible from C-6 or C-7 substituted quinazoline scaffolds.

Reference Standard for Analytical Method Development in Fluorinated Quinazoline Programs

The compound's well-defined structure (C15H7F5N2O, MW 326.22 g·mol⁻¹), commercial availability at ≥95% purity, and the presence of five fluorine atoms providing a strong, characteristic signal in ¹⁹F NMR spectroscopy make it suitable as a reference standard for analytical method development [1]. Its distinct retention time in reversed-phase HPLC (driven by XLogP3 = 4.5) and unique mass spectrometric fragmentation pattern allow it to serve as a system suitability standard or internal benchmark in LC-MS assays for fluorinated quinazoline library compounds [2].

Quote Request

Request a Quote for 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.